N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 2-mercaptopyrimidine as the primary starting materials.
Formation of Intermediate: The 3-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(3-methoxyphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate N-(3-methoxyphenyl)-2-chloroacetamide is then reacted with 2-mercaptopyrimidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)-2-(pyrimidin-2-ylthio)acetamide
- N-(3-methoxyphenyl)-2-(pyrimidin-4-ylsulfanyl)acetamide
- N-(3-methoxyphenyl)-2-(pyrimidin-5-ylsulfanyl)acetamide
Uniqueness: N-(3-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the pyrimidinylsulfanyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-11-5-2-4-10(8-11)16-12(17)9-19-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRNBTDCXWZZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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